molecular formula C8H5F3N2 B1454439 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile CAS No. 1000564-90-8

2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile

Cat. No.: B1454439
CAS No.: 1000564-90-8
M. Wt: 186.13 g/mol
InChI Key: GGFKLGNJHDHBMS-UHFFFAOYSA-N
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Description

2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile (CAS Number: 1000564-90-8) is a high-value chemical building block of significant interest in organic synthesis and medicinal chemistry research. This compound, with a molecular formula of C8H5F3N2 and a molecular weight of 186.13 g/mol, features a nitrile-functionalized acetonitrile chain attached to a 2-(trifluoromethyl)pyridine ring, a structure represented by the SMILES notation N#CCC1=NC(C(F)(F)F)=CC=C1 . The presence of both the electron-withdrawing trifluoromethyl group and the nitrile functionality makes this compound a versatile precursor for the synthesis of more complex molecules. Its primary research application lies in its role as a key intermediate in the development of active ingredients, particularly in agrochemical science. For instance, closely related structural analogues, such as 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile, are explicitly documented as critical intermediates in the synthesis of Fluopyram, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide . This highlights the value of this chemical scaffold in creating compounds that target fungal pathogens. For R&D use, the compound is typically supplied with high purity and should be stored sealed in a dry environment, under cold conditions (2-8°C) to ensure stability . As a standard safety precaution, researchers should handle this material with care, using appropriate personal protective equipment. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[6-(trifluoromethyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-3-1-2-6(13-7)4-5-12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFKLGNJHDHBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C(F)(F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734548
Record name [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000564-90-8
Record name [6-(Trifluoromethyl)pyridin-2-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 2-Hydroxy-6-trifluoromethylpyridine Derivatives

One well-documented method involves the reaction of 2-hydroxy-6-trifluoromethylpyridine with halomethyl phenylacetates under basic conditions to form intermediates that can be converted to the target nitrile.

  • Procedure Highlights:
    • Removal of water from 2-hydroxy-6-trifluoromethylpyridine by azeotropic distillation with toluene.
    • Addition of potassium carbonate and DMF as solvent.
    • Slow dropwise addition of methyl 2-chloromethylphenylacetate at 70°C.
    • Reaction maintained at 80°C for 1-2 hours.
    • Workup involves aqueous extraction and solvent removal.
  • Yield and Purity:
    • Product obtained in approximately 86% yield with high purity (48.8% strength in toluene solution).
  • Notes:
    • The presence of the trifluoromethyl substituent in the 6-position reduces undesired N-alkylation.
    • The process is scalable and suitable for industrial applications.

Synthesis via Cyanomethyl Lithium Intermediate

Another approach uses the formation of a cyanomethyl lithium species in situ, which then reacts with trifluoromethyl-substituted pyridine derivatives or related enones.

  • Procedure Highlights:
    • Generation of (cyanomethyl)lithium by reaction of acetonitrile with n-butyllithium at low temperature (−70°C).
    • Addition of an electrophilic trifluoromethyl-substituted enone or pyridine derivative.
    • Reaction monitored by TLC until completion (typically <3 hours).
    • Isolation of the nitrile intermediate in good yield (~77%).
  • Advantages:
    • Avoids isolation of unstable intermediates.
    • Allows for a one-pot synthesis with high efficiency.
  • Applications:
    • Used in the synthesis of related pyridine amines and kinase inhibitors.

Esterification and Subsequent Conversion

Preparation of ethyl or methyl 2-cyano-2-(pyridinyl)acetates from halopyridine hydrochlorides followed by hydrolysis and nitrile formation is also reported.

  • Procedure Highlights:
    • Reaction of 4-chloropyridine hydrochloride with cyanoacetic esters under heat (~60-70°C).
    • Extraction with ethyl acetate and drying over anhydrous sodium sulfate.
    • Yields reported around 78%.
  • Analytical Data:
    • Characterization by ^1H NMR confirms structure and purity.
  • Limitations:
    • This method is more common for 4-substituted pyridines but can be adapted for 6-substituted analogs with modifications.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Notes
Alkylation of 2-hydroxy-6-CF3-pyridine 2-hydroxy-6-trifluoromethylpyridine, methyl 2-chloromethylphenylacetate, K2CO3, DMF, 70-80°C ~86 High yield, scalable, reduced N-alkylation Suitable for industrial scale
Cyanomethyl lithium addition Acetonitrile + n-BuLi, trifluoromethyl-substituted enone, −70°C to RT ~77 One-pot, avoids isolation of intermediates Applicable to related pyridine derivatives
Esterification from halopyridine 4-chloropyridine hydrochloride, cyanoacetic ester, 60-70°C ~78 Straightforward, good yield Mostly for 4-substituted pyridines, adaptable

Research Findings and Optimization Notes

  • The presence of the trifluoromethyl group at the 6-position of the pyridine ring significantly influences the reaction pathway by reducing side reactions such as N-alkylation, improving selectivity and yield.
  • Use of polar aprotic solvents like DMF facilitates the nucleophilic substitution reactions.
  • Temperature control is critical; typically, 60-80°C is optimal for alkylation reactions to balance reaction rate and side product formation.
  • In situ generation of reactive intermediates (e.g., cyanomethyl lithium) allows for streamlined synthesis with minimized purification steps.
  • Extraction and drying steps using water, ethyl acetate, and anhydrous sodium sulfate are standard for product isolation and purification.
  • Thin-layer chromatography (TLC) is routinely used to monitor reaction completion.

Scientific Research Applications

Pharmaceutical Development

The compound's structure suggests significant potential in drug design and development. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive scaffold for creating biologically active molecules.

Key Findings:

  • Biological Activity: Research indicates that compounds containing the pyridin-2-yl moiety, such as 2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile, can interact with various biological targets, potentially leading to new therapeutic agents.
  • Mechanism of Action: Studies have shown that this compound may exhibit mechanisms similar to other trifluoromethylpyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.

Agrochemical Applications

The compound may also find applications in the agrochemical sector. Its structural features suggest potential efficacy against pests and diseases, making it a candidate for developing new pesticides or herbicides.

Research Insights:

  • Biological Activity: The presence of the trifluoromethyl group can enhance the biological activity of agrochemical agents, potentially improving their effectiveness against target organisms.
  • Development of New Formulations: The compound's unique properties could be utilized to create more efficient formulations that reduce environmental impact while maintaining efficacy.

Coordination Chemistry

In coordination chemistry, this compound can serve as a ligand to form complexes with metal ions. These complexes may exhibit novel properties beneficial for catalysis or materials science.

Applications in Materials Science:

  • Conductivity and Catalysis: Ligands derived from pyridine structures can lead to the development of materials with improved electrical conductivity or catalytic properties.
  • Self-Assembly Properties: The trifluoromethyl group may influence the self-assembly behavior of molecules, which is crucial for creating advanced materials with specific functionalities.

Comparison with Similar Compounds

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile (JP-3399)

  • Molecular Formula : C₈H₄ClF₃N₂
  • Molecular Weight : 220.6 g/mol
  • Substituents : Chloro (Cl) at 6-position, -CF₃ at 4-position.
  • Properties : Higher molecular weight compared to the target compound due to the additional Cl substituent. The -CF₃ group at the 4-position may alter electronic distribution compared to the 6-position .

(6-Bromo-pyridin-2-yl)-acetonitrile

  • Synonyms: 2-(6-Bromo-2-pyridinyl)acetonitrile.
  • Key Difference: Bromine (Br) replaces -CF₃ at the 6-position. The electron-withdrawing effect of Br is weaker than -CF₃, influencing reactivity .

Positional Isomer: 2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile

  • CAS : 1000536-10-6
  • Structure : -CF₃ at the 4-position instead of 6.
  • Impact : Positional isomerism affects electronic properties. The 4-CF₃ group creates a meta-directing effect on the pyridine ring, whereas the 6-CF₃ group (para to the acetonitrile) may enhance resonance stabilization. This difference influences reactivity in cross-coupling reactions .

Heterocycle Variation: 2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile

  • Molecular Formula : C₇H₄F₃N₃
  • Molecular Weight : 187.12 g/mol
  • Physical Properties : Boiling point 235.7 ± 40.0 °C; pKa -2.53.
  • Key Difference : Pyrimidine ring (two nitrogen atoms) replaces pyridine. The additional nitrogen increases electron deficiency, enhancing susceptibility to nucleophilic attacks. Lower pKa indicates stronger acidity compared to pyridine derivatives .

Data Table: Comparative Analysis

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties/Applications
2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile (Target) C₈H₅F₃N₂ 188.1* -CF₃ (6), -CH₂CN (2) Intermediate for pharmaceuticals
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)acetonitrile C₈H₄ClF₃N₂ 220.6 -Cl (6), -CF₃ (4) 95% purity; agrochemical synthesis
(6-Bromo-pyridin-2-yl)-acetonitrile C₇H₅BrN₂ 213.0* -Br (6) Potential Suzuki coupling substrate
2-(4-(Trifluoromethyl)pyridin-2-yl)acetonitrile C₈H₅F₃N₂ 188.1* -CF₃ (4) Positional isomer; CAS 1000536-10-6
2-(4-(Trifluoromethyl)pyrimidin-2-yl)acetonitrile C₇H₄F₃N₃ 187.12 Pyrimidine core Boiling point: 235.7°C; pKa -2.53

*Calculated based on molecular formula.

Biological Activity

2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile is a synthetic compound featuring a trifluoromethyl group attached to a pyridine ring, which enhances its biological activity and potential applications in pharmaceuticals and agrochemicals. The unique structural characteristics of this compound suggest significant interactions with biological targets, making it a valuable subject for research.

The molecular formula of this compound contributes to its distinctive physical and chemical properties, such as increased lipophilicity and metabolic stability. These properties are attributed to the trifluoromethyl group, which can improve the potency and stability of drug candidates.

Research indicates that compounds with similar structures often exhibit diverse biological activities. The pyridine moiety is frequently found in biologically active molecules, while the acetonitrile group can participate in hydrogen bonding interactions with enzymes or receptors. This suggests that this compound could interact effectively with various biological targets.

Biological Activity

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : The presence of the trifluoromethyl group has been shown to enhance the antimicrobial activity of similar compounds. For instance, derivatives with this substituent exhibited significant activity against various pathogens, including Chlamydia species .
  • Inhibition of Enzymatic Activity : Compounds containing trifluoromethyl-pyridine structures have been explored for their ability to inhibit specific enzymes related to cancer metabolism. For example, dual inhibitors targeting branched-chain amino acid transaminases (BCATs) have shown promising cellular activity and selectivity .
  • Potential Drug Development : The structural features of this compound position it as a candidate for further drug development due to its favorable pharmacokinetic properties and biological interactions.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity based on minor structural changes.

Compound NameCAS NumberSimilarity ScoreUnique Features
2-(5-(Trifluoromethyl)pyridin-2-yl)acetonitrile939793-18-70.93Different position of trifluoromethyl group
4-(Trifluoromethyl)picolinonitrile936841-69-90.84Contains a picoline structure
3-(Trifluoromethyl)picolinonitrile406933-21-90.82Variation in nitrogen position on the ring
6-Methyl-4-(trifluoromethyl)nicotinonitrile13600-49-20.80Methyl substitution changes reactivity profile
5-(Trifluoromethyl)picolinonitrile95727-86-90.78Different substitution pattern affecting activity

Case Studies

Several case studies have been conducted to explore the biological potential of compounds similar to this compound:

  • Antichlamydial Activity : A study demonstrated that derivatives containing trifluoromethyl groups showed significant antichlamydial activity, indicating their potential as therapeutic agents against Chlamydia infections .
  • Enzyme Inhibition : Research on BCAT inhibitors revealed that certain trifluoromethyl-pyridine derivatives exhibited high selectivity and potency, suggesting their utility in cancer treatment strategies .

Q & A

Q. What are the common synthetic routes for preparing 2-(6-(trifluoromethyl)pyridin-2-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, catalytic hydrogenation of substituted cyanopyridyl derivatives using palladium catalysts under controlled hydrogen pressure (1–3 atm) and temperatures (50–80°C) can yield intermediates like 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine . Optimization involves adjusting catalyst loading (e.g., 5–10% Pd/C), solvent polarity (e.g., ethanol vs. THF), and reaction time (6–24 hrs) to improve yields (>80%) and minimize side products like over-reduced amines .

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed for this compound?

  • Methodological Answer : Column chromatography using silica gel (hexane:ethyl acetate gradients) effectively removes polar impurities. For non-polar byproducts, recrystallization in ethanol/water (1:1) at low temperatures (0–4°C) enhances purity (>98%). Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm confirms purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F} NMR (δ −60 to −70 ppm for CF3_3) and 1H^{1}\text{H} NMR (δ 3.8–4.2 ppm for CH2_2CN) confirm structural integrity .
  • IR : A sharp peak at ~2250 cm1^{-1} (C≡N stretch) and 1600–1650 cm1^{-1} (pyridine ring vibrations) are diagnostic .
  • MS : High-resolution ESI-MS (expected [M+H]+^+: 220.58) validates molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) studies elucidate the electronic properties of this compound?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) model frontier molecular orbitals to predict reactivity. For example, the LUMO energy (−1.8 eV) indicates nucleophilic attack susceptibility at the nitrile group. Solvent effects (PCM model) and vibrational frequency analysis (to confirm no imaginary frequencies) ensure accuracy .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected 13C^{13}\text{C}13C NMR shifts)?

  • Methodological Answer : Conflicting 13C^{13}\text{C} shifts (e.g., pyridyl carbons) may arise from tautomerism or solvent effects. Variable-temperature NMR (VT-NMR, −40°C to 25°C) and 2D experiments (HSQC, HMBC) map coupling pathways. Comparing experimental data with computed NMR (GIAO method) identifies dominant conformers .

Q. How can molecular docking (e.g., Glide) predict interactions between this compound and biological targets?

  • Methodological Answer : Glide docking (rigid receptor, OPLS-AA force field) screens binding poses to enzymes like acetylcholinesterase. The protocol includes:
  • Preparation : Protonate the protein (pH 7.4) and generate grids (van der Waals scaling: 0.8).
  • Sampling : Flexible ligand docking with 10,000 poses, followed by Monte Carlo refinement.
  • Scoring : Emodel scores (combined empirical and force-field terms) rank poses. RMSD < 2 Å from crystallographic data validates accuracy .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The nitrile group acts as a directing group in C–H activation. In situ XAS (X-ray absorption spectroscopy) tracks Pd0^0/PdII^{II} cycles, while kinetic studies (variable catalyst/substrate ratios) identify rate-limiting steps (e.g., oxidative addition). Computational MD simulations (NAMD, 100 ns) reveal ligand-substrate π-stacking stabilizes transition states .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic hydrogenation yields (e.g., 70% vs. 90%)?

  • Methodological Answer : Contradictions arise from catalyst deactivation (e.g., sulfur poisoning) or solvent impurities. Controlled experiments with degassed solvents (N2_2 sparging) and fresh Pd/C (5% wt) under identical conditions (50°C, 24 hrs) standardize yields. ICP-MS quantifies residual Pd (<1 ppm) to rule out leaching effects .

Experimental Design Tables

Table 1 : Optimization of Catalytic Hydrogenation Conditions

ParameterTested RangeOptimal ValueImpact on Yield
Catalyst (Pd/C)1–10% wt5% wtMaximizes H2_2 uptake
Temperature30–80°C50°CBalances kinetics vs. decomposition
SolventEtOH, THF, MeOHEtOHPolar aprotic enhances solubility

Table 2 : Key DFT-Computed Properties

PropertyValue (B3LYP/6-311+G(d,p))Relevance
HOMO Energy−6.2 eVOxidative stability
Dipole Moment4.8 DebyeSolubility in polar solvents
Bond Length (C≡N)1.16 ÅReactivity in nucleophilic additions

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile
Reactant of Route 2
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2-(6-(Trifluoromethyl)pyridin-2-yl)acetonitrile

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